![molecular formula C10H20N2O3 B3151950 tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate CAS No. 724788-29-8](/img/structure/B3151950.png)
tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate
Overview
Description
“tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate” is a chemical compound with the molecular formula C9H18N2O3 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of “tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate” involves palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of “tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate” contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Synthesis of N-Boc-protected anilines
This compound can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and bioactive compounds.
Synthesis of Tetrasubstituted Pyrroles
It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery.
Preparation of V1A Receptor Antagonists
The compound is used in the preparation of orally bioavailable and selective V1A receptor antagonists . V1A receptor antagonists have potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Synthesis of Cyclohexanecarboxylic Acid Derivatives
It can be used in the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid , a compound that can serve as a building block in the synthesis of various bioactive molecules.
Preparation of Pharmaceutical Intermediates
Given its structural features, this compound can serve as a valuable intermediate in the synthesis of a wide range of pharmaceuticals .
Research in Material Science
Due to its unique chemical properties, this compound may also find applications in material science research .
Mechanism of Action
Mode of Action
It’s worth noting that the compound contains a tert-butyl carbamate (boc) group, which is commonly used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been used in the synthesis of various bioactive molecules , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the boc group may influence its bioavailability, as the group could potentially be removed in the acidic environment of the stomach .
Result of Action
As a chemical building block, its primary role is likely in the synthesis of more complex molecules .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the Boc group is known to be sensitive to acidic conditions .
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCALYMVICSBJ-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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